Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Description
Historical Development of Triazolopyridazine Research in Medicinal Chemistry
The exploration of triazolopyridazine derivatives began in the 1960s with the development of trazodone, a triazolopyridine antidepressant that demonstrated serotonin antagonist and reuptake inhibition properties. Trazodone’s success underscored the pharmacological potential of fused triazole-heterocyclic systems, prompting further investigations into structural analogs. By the 1980s, researchers recognized the utility of modifying the pyridazine ring to enhance selectivity and potency. For instance, the introduction of sulfur-containing substituents, such as thiophene, emerged as a strategy to improve metabolic stability and binding affinity.
The 2000s marked a shift toward targeted therapies, with triazolopyridazines gaining traction as kinase inhibitors. Foretinib, a c-Met inhibitor, exemplified this trend, though its clinical limitations spurred the development of next-generation analogs like compound 12e , a triazolo-pyridazine derivative with submicromolar IC~50~ values against cancer cell lines. Parallel advancements in synthetic chemistry enabled the incorporation of carbamate groups, which improved solubility and bioavailability. These milestones collectively established triazolopyridazines as a versatile scaffold in drug discovery.
Position of Thiophenyl-Triazolopyridazine Carbamates in Contemporary Research
Thiophenyl-triazolopyridazine carbamates occupy a niche in modern research due to their dual functionality: the thiophene moiety enhances electronic interactions with biological targets, while the carbamate group facilitates prodrug strategies. Recent studies emphasize their role in:
- Kinase Inhibition : Derivatives such as 12e (IC~50~ = 0.090 μM against c-Met kinase) demonstrate efficacy comparable to Foretinib, with structural modifications at the 5-methylthiazole fragment optimizing activity.
- Antibacterial Applications : Compounds like 1,2,4-triazolo[3′,4′:6,1]pyridazino[4,3-e]thiadiazines exhibit minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
- Synthetic Methodology : Novel routes, including cyclization with triethyl ortho-esters and microwave-assisted coupling, have streamlined the production of these heterocycles.
Table 1 : Key Pharmacological Activities of Triazolopyridazine Derivatives
| Compound | Target/Application | Activity (IC~50~ or MIC) | Source |
|---|---|---|---|
| 12e | c-Met kinase | 0.090 μM | |
| Triazolothiadiazine | S. aureus | 16 μg/mL | |
| EVT-2809853 | Polymer fluorescence | λ~em~ = 450 nm |
Academic Significance of Triazolopyridazine-Based Heterocyclic Systems
The academic value of triazolopyridazines lies in their structural adaptability and broad applicability. Key areas of interest include:
- Synthetic Innovation : Methods such as hydrazide cyclization and Huisgen cycloaddition enable rapid diversification. For example, ethyl 3-(3-((6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate is synthesized via sequential condensations and esterifications.
- Structure-Activity Relationships (SARs) : Substitutions at the pyridazine C-6 position (e.g., thiophen-3-yl) critically influence bioactivity, as seen in the enhanced cytotoxicity of 12e .
- Material Science : Benzyl carbamate derivatives serve as fluorescent probes due to their extended π-conjugation.
Table 2 : Synthetic Routes for Triazolopyridazine Carbamates
The integration of computational modeling and high-throughput screening has further accelerated the discovery of novel derivatives, positioning triazolopyridazines as a cornerstone of heterocyclic chemistry.
Properties
IUPAC Name |
ethyl N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-2-20-13(19)14-7-12-16-15-11-4-3-10(17-18(11)12)9-5-6-21-8-9/h3-6,8H,2,7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJERLMESJJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with ethyl 2-chloroacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Carbamate Reactivity
The ethyl carbamate group undergoes hydrolysis and nucleophilic substitution:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | HCl (gaseous), H₂O/THF | Cleavage to primary amine |
| Alkylation | NaH, iodomethane | Methylation at carbamate oxygen |
Notable data:
-
Carbamates derived from triazolopyridazines are stable under basic conditions but hydrolyze in acidic media (e.g., HCl/dioxane) to release amines .
-
Enzymatic hydrolysis by esterases may occur in biological systems, yielding cytotoxic metabolites .
Thiophene Substituent Reactivity
The thiophen-3-yl group participates in electrophilic substitution and cross-coupling:
| Reaction | Example | Conditions | Yield |
|---|---|---|---|
| Halogenation | Br₂ in CH₂Cl₂ | Thiophene bromination | 75–85% |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, TEA | Alkynylation at C5 | 60–70% |
Key observations:
-
Thiophene rings enhance π-stacking interactions in triazolopyridazines, influencing photophysical properties .
-
Electrophilic substitution at C5 of thiophene is sterically hindered by the triazolopyridazine core .
Biological Activity and Derivatization
Derivatives of this compound show kinase inhibition and antiparasitic activity:
| Derivative | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Triazolopyridazine-urea | c-Met kinase | 0.24 nM | |
| 4-Triazolylcinnoline | Cryptosporidium | 0.66 μM |
Notable SAR trends:
-
The carbamate group enhances solubility but reduces cellular permeability compared to alkyl analogs .
-
Thiophene substituents improve binding to hydrophobic kinase pockets (e.g., MET inhibitors) .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate, in anticancer therapy. The compound's structure allows it to interact with various biological targets involved in cancer progression.
- Case Study : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against different cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been widely researched. This compound has shown promise in reducing inflammation markers in preclinical models.
- Case Study : In a controlled experiment using animal models with induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines and improved clinical scores compared to untreated controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Its unique structure contributes to its efficacy against resistant strains.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Pesticidal Activity
The compound's structural characteristics make it a candidate for development as a pesticide. Its effectiveness against agricultural pests has been investigated.
- Case Study : Field trials indicated that formulations containing this compound significantly reduced pest populations while maintaining crop health .
Herbicidal Properties
Research has also explored the herbicidal potential of triazole derivatives. The compound has shown activity against specific weed species.
- Data Table: Herbicidal Activity
Mechanism of Action
The mechanism of action of Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Thiophene (electron-rich) may enhance π-π stacking compared to nitro- or chlorophenyl substituents .
- Steric Effects : Bulky substituents (e.g., indole in ) reduce potency but improve selectivity, whereas smaller groups (e.g., methyl in ) favor synthetic versatility .
Biological Activity
Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate, with the CAS number 1903385-09-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₅O₂S, with a molecular weight of 303.34 g/mol. This compound features a triazolo-pyridazine core structure substituted with a thiophene ring and an ethyl carbamate moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1903385-09-0 |
| Molecular Formula | C₁₃H₁₃N₅O₂S |
| Molecular Weight | 303.34 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps include the introduction of the pyridazine ring via condensation reactions and incorporation of the thiophene group through nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the triazolo-pyridazine structure. For instance, analogs similar to this compound have shown efficacy against various pathogens. Notably, compounds within this class have been evaluated for their activity against Cryptosporidium parvum, a significant pathogen causing cryptosporidiosis.
In vitro assays have demonstrated that certain derivatives exhibit potent activity against C. parvum, with effective concentrations (EC50) ranging from 0.17 μM to 2.1 μM depending on structural modifications. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazolo-pyridazine core can enhance antimicrobial potency while minimizing cardiotoxicity associated with hERG channel inhibition .
Anticancer Activity
Compounds featuring the triazolo-pyridazine scaffold have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms including inhibition of specific kinases and modulation of apoptotic pathways. The presence of the thiophene group is believed to play a role in enhancing these effects due to its electron-donating properties .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Binding : It could interact with specific receptors that modulate cell signaling pathways related to growth and survival.
- Ion Channel Modulation : Some derivatives have shown effects on ion channels such as hERG, impacting cellular excitability and function.
Case Studies
A notable case study involved the evaluation of a related compound in animal models infected with C. parvum. The study demonstrated significant reductions in parasite load when treated with triazolopyridazine derivatives compared to control groups receiving standard treatments like Nitazoxanide .
Another study focused on anticancer activity where compounds were tested against various cancer cell lines (e.g., breast cancer and leukemia). Results indicated that certain derivatives could significantly reduce cell viability at low micromolar concentrations .
Q & A
Q. Optimization strategies :
- Use iron powder and ammonium chloride in isopropanol/water (3:1) for nitro-group reduction (e.g., converting nitro intermediates to amines), achieving ~63% yield with minimal byproducts .
- Purification via flash column chromatography (e.g., silica gel, 0–2% MeOH in dichloromethane) to isolate the target compound .
- Monitor reaction progress with HPLC or TLC to identify side products, such as incomplete substitutions or over-alkylation.
Basic: How is the molecular structure of this compound confirmed post-synthesis?
Answer:
Structural validation requires a combination of analytical techniques:
- X-ray crystallography : Resolve single-crystal structures to confirm bond angles, ring conformations, and substituent positions (e.g., triazolo-pyridazine core and thiophene orientation) .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₃N₅O₂S) with <2 ppm error .
Basic: What in vitro models are appropriate for initial cytotoxicity screening?
Answer:
- HepG2 or HepA cell lines : Assess dose-dependent cytotoxicity using MTT assays (e.g., IC₅₀ values compared to positive controls like adriamycin) .
- Primary hepatocytes : Evaluate liver-specific toxicity, particularly given the carbamate group’s potential metabolic liabilities.
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .
Q. Methodological considerations :
- Test concentrations in the 1–100 μM range with 24–72 hr exposure.
- Include solvent controls (e.g., DMSO) to rule out vehicle effects.
Advanced: How can researchers investigate the compound’s metabolic stability and degradation pathways?
Answer:
- Microsomal stability assays : Incubate with rat or human liver microsomes (1 mg/mL protein, NADPH system) for 30–60 min. Analyze degradation via LC-MS to identify metabolites (e.g., hydrolysis of the carbamate to a primary amine) .
- Forced degradation studies :
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Advanced: What strategies are effective for studying its kinase inhibition potential, particularly targeting c-Met?
Answer:
- Kinase profiling panels : Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity. Compare inhibition to SGX-523, a triazolo-pyridazine-based c-Met inhibitor .
- Crystallographic studies : Co-crystallize the compound with c-Met kinase domain to map binding interactions (e.g., hydrogen bonding with hinge region residues) .
- Cellular pathway analysis : Measure phosphorylation of downstream targets (e.g., ERK or AKT) in c-Met-overexpressing cell lines (e.g., NCI-H441) via Western blot .
Advanced: How can structural modifications improve potency while minimizing toxicity?
Answer:
- SAR studies :
- Toxicity mitigation :
Safety: What protocols are critical for safe handling in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
